molecular formula C19H23F3N2O2 B5586116 1-(cyclopentylcarbonyl)-N-(2,3,4-trifluorobenzyl)-4-piperidinecarboxamide

1-(cyclopentylcarbonyl)-N-(2,3,4-trifluorobenzyl)-4-piperidinecarboxamide

Cat. No. B5586116
M. Wt: 368.4 g/mol
InChI Key: OCSKREJCCXSROP-UHFFFAOYSA-N
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Description

The chemical compound "1-(cyclopentylcarbonyl)-N-(2,3,4-trifluorobenzyl)-4-piperidinecarboxamide" belongs to a class of substances known for their varied biological activities. This interest stems from the piperidine core, a common motif in pharmacologically active compounds. The specific arrangement of functional groups in this compound suggests potential interactions with biological targets, motivating its synthesis and study.

Synthesis Analysis

The synthesis of piperidine derivatives often involves strategies to introduce the piperidine core alongside desired functional groups. For instance, methodologies might include cyclization reactions, nucleophilic addition to corresponding imines, or amidation processes to install the carbonyl-containing side chains. While direct synthesis information for this compound is not readily available, analogous processes can be inferred from similar compounds, such as the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which were evaluated for anti-acetylcholinesterase activity, highlighting the importance of specific substituents for biological activity (Sugimoto et al., 1990).

properties

IUPAC Name

1-(cyclopentanecarbonyl)-N-[(2,3,4-trifluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O2/c20-15-6-5-14(16(21)17(15)22)11-23-18(25)12-7-9-24(10-8-12)19(26)13-3-1-2-4-13/h5-6,12-13H,1-4,7-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSKREJCCXSROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)C(=O)NCC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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